molecular formula C24H24N2O4 B11774477 Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate

Cat. No.: B11774477
M. Wt: 404.5 g/mol
InChI Key: DZXOHXVSEYNDHK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base, followed by cyclization and functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

    Substitution: The aromatic ring and the pyran moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-2-methyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate

Comparison: Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its properties and applications compared to similar compounds.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[2-[(4-methylphenyl)methoxy]phenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C24H24N2O4/c1-4-28-24(27)21-16(3)30-23(26)19(13-25)22(21)18-7-5-6-8-20(18)29-14-17-11-9-15(2)10-12-17/h5-12,22H,4,14,26H2,1-3H3

InChI Key

DZXOHXVSEYNDHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OCC3=CC=C(C=C3)C)C#N)N)C

Origin of Product

United States

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